METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE
Description
Methyl 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoate is a nitro-substituted benzoate ester with a carbamoyl-linked 3-methylpiperidine moiety at the 3-position of the benzene ring. Its molecular formula is C₁₆H₁₉N₃O₅ (inferred from structural analogs in and ), and it features a methyl ester group at position 1, a nitro group at position 5, and a 3-methylpiperidine-derived carbamoyl group at position 2.
The 3-methylpiperidine substituent introduces steric bulk and basicity due to the tertiary amine, which may influence solubility, pharmacokinetics, and target binding.
Properties
IUPAC Name |
methyl 3-(3-methylpiperidine-1-carbonyl)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10-4-3-5-16(9-10)14(18)11-6-12(15(19)22-2)8-13(7-11)17(20)21/h6-8,10H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUFNHCPKIGWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE typically involves the esterification of 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-AMINOBENZOATE.
Reduction: 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOIC ACID.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- IUPAC Name : Methyl 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoate
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.32 g/mol
The compound features a nitro group, a benzoate moiety, and a piperidine derivative, which contribute to its biological activity.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals. Its structure allows for modifications that can enhance its binding affinity to biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of nitrobenzoates exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro, suggesting that this compound could be explored for similar effects .
Agrochemicals
The compound is also being investigated for its potential use as an agrochemical. Its ability to interact with plant systems makes it a candidate for developing new pesticides or herbicides.
Case Study: Insecticidal Properties
Preliminary studies have shown that nitrobenzoate derivatives can act as insecticides. For instance, compounds with similar structures have been effective against common agricultural pests, indicating that this compound may possess similar properties .
Biochemical Research
Due to its unique chemical structure, this compound serves as a valuable reagent in biochemical assays and synthesis.
Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Carbamoyl-Substituted Nitrobenzoates
Key Observations :
- Lipophilicity : The 3-methylpiperidine group confers moderate lipophilicity, whereas butyl or phenylpiperazinyl substituents increase hydrophobicity, affecting membrane permeability .
- Reactivity : Chloro and nitro groups enable electrophilic substitution or redox interactions, critical in drug design .
Positional Isomers and Functional Group Variations
Table 2: Nitrobenzoate Derivatives with Structural Modifications
Key Observations :
- Functional Group Impact: The carbamoyl group in the target compound provides hydrogen-bonding capability, unlike the sulfanyl or amino groups in analogs, which prioritize covalent or ionic interactions .
- Positional Effects : Moving the nitro group from position 5 (target compound) to position 4 (e.g., methyl 4-nitrobenzoate) alters electronic distribution and reactivity .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- LogP Trends : Longer alkyl chains (e.g., hexyl) or aromatic substituents increase LogP, reducing aqueous solubility but enhancing lipid bilayer penetration .
- Bioactivity : Nitro groups correlate with antimicrobial and anticancer effects, while piperidine/piperazine moieties may improve CNS targeting .
Biological Activity
Methyl 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoate, also known by its IUPAC name, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
This compound has several notable chemical properties that influence its biological activity:
- Molecular Formula : C15H18N2O4
- Molecular Weight : 286.31 g/mol
- Boiling Point : Predicted at approximately 485.4 °C
- Density : Approximately 1.254 g/cm³
- pKa : -2.62 (predicted) .
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The presence of the nitro group and the piperidine moiety is thought to play a critical role in its pharmacological effects.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar compounds exhibit notable antimicrobial properties. For instance, related pyrazole carboxamides have shown significant antifungal activity, suggesting that this compound may possess similar properties .
- Anticancer Effects : Research on compounds with similar structures has revealed their potential as anticancer agents. A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cell lines, indicating that this compound could be explored for similar therapeutic applications .
- Anti-inflammatory Properties : The nitro group in the compound is often associated with anti-inflammatory activity in related compounds. This suggests a potential for this compound to exhibit similar effects, warranting further investigation .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various nitro-substituted benzoates, including compounds structurally related to this compound. The findings indicated a strong correlation between the presence of nitro groups and increased antimicrobial activity against several bacterial strains.
| Compound Name | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitro Compound A | E. coli | 32 µg/mL |
| Nitro Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Case Study 2: Anticancer Activity in Breast Cancer Models
In vitro studies on similar piperidine derivatives have shown promising results in inhibiting the proliferation of breast cancer cells:
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Piperidine Derivative A | MCF-7 | 10 |
| Piperidine Derivative B | MDA-MB-231 | 8 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
